2-(2-Ethylphenyl)-1-isoindolinimine
Description
2-(2-Ethylphenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 2-ethylphenyl group. The isoindolinimine moiety consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms, one of which is part of an imine functional group (C=N).
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31g/mol |
IUPAC Name |
2-(2-ethylphenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C16H16N2/c1-2-12-7-4-6-10-15(12)18-11-13-8-3-5-9-14(13)16(18)17/h3-10,17H,2,11H2,1H3 |
InChI Key |
QKTISUUKCPDFFF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC3=CC=CC=C3C2=N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC3=CC=CC=C3C2=N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key examples from the literature include:
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Structural Features: Contains a dihydroquinazolinone core (a fused bicyclic system with a ketone group) substituted with a 2-ethylphenyl group and a methyl group.
- Key Differences: The quinazolinone core includes a carbonyl group (C=O) instead of an imine (C=N), altering electronic properties and hydrogen-bonding capacity.
- Applications: Quinazolinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets like kinases .
8-Chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
- Structural Features : A triazolobenzodiazepine framework with chlorine and phenyl substituents.
- Key Differences : The fused triazole and benzodiazepine rings introduce multiple nitrogen atoms and aromaticity, contrasting with the isoindolinimine’s simpler bicyclic system.
- Applications : Benzodiazepine derivatives are clinically significant for their anxiolytic and sedative properties, though this specific derivative’s activity is undocumented .
2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]- (Fragment)
- Structural Features : A benzimidazole core with a 4-ethoxyphenylmethyl substituent.
- Key Differences : Benzimidazoles contain two nitrogen atoms in a fused ring system but lack the imine functionality present in isoindolinimines.
- Applications : Benzimidazoles are explored for antiparasitic and antiviral activities, leveraging their ability to bind biomacromolecules .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 2-(2-Ethylphenyl)-1-isoindolinimine | Isoindolinimine | Imine (C=N), ethylphenyl | Undocumented, likely pharmacological |
| 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one | Dihydroquinazolinone | Ketone (C=O), ethylphenyl | Antimicrobial, anticancer |
| 8-Chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine | Triazolobenzodiazepine | Triazole, benzodiazepine | Anxiolytic (theoretical) |
| Benzimidazole derivative | Benzimidazole | Benzimidazole, ethoxyphenyl | Antiparasitic, antiviral |
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